(S)-Propranolol-O-beta-D-glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the rate of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .科学的研究の応用

Mechanisms and Efficacy in Treating Infantile Hemangiomas

Propranolol, a β-blocker, has shown significant efficacy in treating infantile hemangiomas (IHs), which are the most common infantile tumor. Initially developed for cardiovascular conditions, its application expanded dramatically after the discovery of its effects on IH involution. Despite its widespread use, the exact mechanisms through which propranolol affects IHs remain under study. Current theories suggest vasoconstriction, down-regulation of angiogenic factors, and induction of apoptosis in capillary endothelial cells are key. There's a call for novel biomaterials and molecules to enhance treatment pathways, aiming for minimal effective concentrations and reduced adverse effects (Tan, Guo, & Wang, 2021).

Beta-Blockers in Cancer Treatment

Research has explored the application of beta-blockers, including propranolol, in cancer treatment. Beta-blockers inhibit beta-adrenergic receptors, affecting blood pressure, heart rate, and cellular processes like tumorigenesis and angiogenesis. Studies suggest propranolol may enhance cancer outcomes by reducing cell proliferation, positioning it as a potential complementary therapy in cancer treatments. This warrants further in vitro investigations to understand its protective roles in cancer patients fully (Peixoto, Pereira, & Oliveira, 2020).

Beta-Blockers for Childhood Vascular Tumors

The role of beta-blockers extends into other childhood vascular tumors beyond IHs. Propranolol's effectiveness and safety over previous treatments have made it a first-line treatment for IHs, especially when initiated during the proliferative phase. Other beta-blockers like atenolol and nadolol show promise, with topical versions effective for small, superficial IHs. However, their efficacy in treating other vascular tumors like pyogenic granulomas and kaposiform hemangioendotheliomas is variable, indicating a need for further research to optimize treatment strategies and understand their broader application in vascular tumor treatments (Bayart & Brandling-Bennett, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

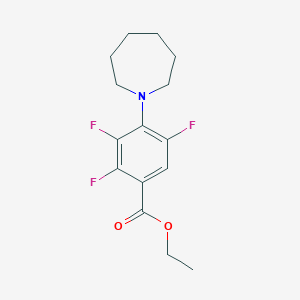

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Propranolol-O-beta-D-glucuronide involves the glucuronidation of (S)-Propranolol using glucuronic acid as the glucuronide donor.", "Starting Materials": [ "(S)-Propranolol", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "1. Dissolve (S)-Propranolol and glucuronic acid in DMF.", "2. Add DCC and DMAP to the reaction mixture and stir for 2 hours at room temperature to activate the carboxylic acid group of glucuronic acid.", "3. Add DIPEA to the reaction mixture to neutralize the HCl generated during the reaction.", "4. Stir the reaction mixture overnight at room temperature to allow for the formation of the glucuronide bond.", "5. Quench the reaction by adding water and extract the product with DCM.", "6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.", "7. Concentrate the organic layer under reduced pressure and purify the product by column chromatography using ethyl acetate/methanol as the eluent.", "8. Characterize the product by NMR spectroscopy and mass spectrometry." ] } | |

CAS番号 |

58657-78-6 |

分子式 |

C22H29NO8 |

分子量 |

435.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1 |

InChIキー |

PCALHJGQCKATMK-QBUJOIIVSA-N |

異性体SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |

正規SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)

![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)

![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)

![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)

![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)

![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)

![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)

![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)